molecular formula C10H13Cl2NO2 B6168906 methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride CAS No. 457654-75-0

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Cat. No.: B6168906
CAS No.: 457654-75-0
M. Wt: 250.1
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Description

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3-chlorophenyl substituent. The compound’s structure comprises an R-configured α-amino ester backbone, a meta-chlorinated aromatic ring, and a hydrochloride salt form. This configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical and biochemical research, particularly in studies involving receptor binding or enzyme inhibition .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVSQQKLRHVYFU-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457654-75-0
Record name D-Phenylalanine, 3-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457654-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) is typically used. Thionyl chloride acts as both a catalyst and dehydrating agent, driving the reaction to completion.

  • Solvent : Anhydrous methanol ensures protonation of the carboxylic acid, facilitating nucleophilic attack by methanol.

  • Temperature : Reflux conditions (60–70°C) are employed for 12–24 hours to achieve >90% conversion.

Example Protocol :

  • Dissolve (2R)-2-amino-3-(3-chlorophenyl)propanoic acid (10 mmol) in methanol (50 mL).

  • Add thionyl chloride (15 mmol) dropwise under ice cooling.

  • Reflux for 18 hours, then concentrate under reduced pressure.

  • Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt.

Yield : 85–92% (reported for analogous compounds).

Chlorination of Hydroxyphenyl Precursors

For substrates where the chlorophenyl group is introduced post-esterification, chlorination of a hydroxyphenyl intermediate offers flexibility. This method avoids handling hazardous chlorinated starting materials.

Key Steps

  • Synthesis of Methyl (2R)-2-Amino-3-(3-Hydroxyphenyl)Propanoate :

    • Prepared via esterification of (2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid using SOCl₂/MeOH.

  • Chlorination :

    • Reagents: Phosphorus pentachloride (PCl₅) or SOCl₂ in dichloromethane.

    • Conditions: 0–5°C for 4 hours, followed by room-temperature stirring.

Challenges :

  • Over-chlorination or ring chlorination may occur, requiring careful stoichiometry.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the monochlorinated product.

Yield : 70–78% (depending on chlorinating agent).

Enantioselective Synthesis from Chiral Intermediates

Industrial routes prioritize enantiomeric purity. A patent-pending method adapts D-serine derivatives to construct the chiral center:

Synthetic Pathway

  • Formation of D-Serine-N-Carboxy Anhydride :

    • React D-serine with paraformaldehyde in tetrahydrofuran (THF) at 25°C for 2 hours.

  • Chlorination with Sulfuryl Chloride :

    • Treat the anhydride with SO₂Cl₂ in methanol at 20°C for 2 hours.

    • Isolate R-3-chloroserine methyl ester hydrochloride via petroleum ether crystallization.

Advantages :

  • Avoids toxic PCl₅, enhancing environmental compatibility.

  • Achieves 94.72% yield and >99% purity.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to improve efficiency:

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time18 hours2 hours
Yield85%92%
Purity (HPLC)98%99.5%
Solvent Consumption50 L/kg15 L/kg

Purification :

  • High-performance liquid chromatography (HPLC) with C18 columns resolves enantiomeric impurities.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Esterification85–92%98–99%LowHigh
Chlorination70–78%95–97%MediumModerate
Enantioselective94.72%>99%HighHigh
Continuous Flow92%99.5%MediumVery High

Key Findings :

  • Enantioselective synthesis offers the highest purity and yield but requires expensive chiral precursors.

  • Continuous flow reactors reduce solvent use and processing time, making them ideal for industrial applications .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the parent carboxylic acid:
Reaction :
COC(=O)C(CC1=CC=CC=C1Cl)N+H2OHOOC(C(CC1=CC=CC=C1Cl)N)+CH3OH\text{COC(=O)C(CC1=CC=CC=C1Cl)N} + \text{H}_2\text{O} \rightarrow \text{HOOC(C(CC1=CC=CC=C1Cl)N)} + \text{CH}_3\text{OH}

  • Conditions : Acidic (e.g., HCl in aqueous solution) or basic (e.g., NaOH) catalysis.

  • Products : 3-(3-chlorophenyl)propanoic acid and methanol.

  • Mechanism : The ester carbonyl undergoes nucleophilic attack by water, leading to cleavage of the ester bond.

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling functionalization:
Reaction :
COC(=O)C(CC1=CC=CC=C1Cl)N+XCOC(=O)C(CC1=CC=CC=C1Cl)X+NH3\text{COC(=O)C(CC1=CC=CC=C1Cl)N} + \text{X}^- \rightarrow \text{COC(=O)C(CC1=CC=CC=C1Cl)X} + \text{NH}_3

  • Reagents : Halogenating agents (e.g., thionyl chloride).

  • Conditions : Anhydrous conditions to prevent hydrolysis.

  • Products : Substituted derivatives (e.g., chloro or bromo analogs).

Oxidation Reactions

The chlorophenyl group undergoes oxidation, altering its electronic properties:
Reaction :
CClCO\text{CCl} \rightarrow \text{CO}

  • Reagents : Strong oxidizing agents (e.g., KMnO₄ or CrO₃).

  • Conditions : Acidic or neutral environments.

  • Products : Oxidized chlorophenyl derivatives (e.g., ketones or quinones).

Comparison of Reaction Types

Reaction Type Reagents Conditions Key Products
Ester HydrolysisHCl or NaOHAqueous, controlled pH3-(3-chlorophenyl)propanoic acid, methanol
SubstitutionThionyl chlorideAnhydrousSubstituted amino derivatives
OxidationKMnO₄, CrO₃Acidic/neutralOxidized chlorophenyl compounds

Biological Interactions

The compound’s reactive groups enable interactions with enzymes and receptors:

  • Amino Group : Acts as a nucleophile in enzymatic reactions (e.g., transamination).

  • Chlorophenyl Moiety : May influence binding affinity or inhibit enzymatic activity.

Structural Insights

The stereochemistry at the α-carbon (R-configuration) and the chlorophenyl substituent position significantly affect reactivity and biological activity . The hydrochloride salt form enhances aqueous solubility, facilitating reactions in physiological conditions.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across several scientific disciplines:

Medicinal Chemistry

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is primarily investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission .

Biological Studies

The compound is utilized in studying enzyme-substrate interactions and protein synthesis. Its ability to inhibit or activate specific enzymes makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors .

Organic Synthesis

In organic chemistry, it acts as a versatile building block for synthesizing complex molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions .

Case Study 1: Neuropharmacological Effects

Research has indicated that derivatives of this compound exhibit neuroprotective properties in cellular models of neurodegeneration. These studies suggest potential applications in treating conditions like Alzheimer's disease .

Case Study 2: Enzyme Inhibition

A study focusing on the compound's role as an enzyme inhibitor demonstrated significant inhibition of specific kinases involved in cancer progression. This finding underscores its potential utility in cancer therapeutics .

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Halogen and Positional Variations

The table below compares methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride with key analogs, highlighting differences in halogen type, substituent position, stereochemistry, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Stereochemistry Key Properties References
This compound C₁₀H₁₄Cl₂NO₂ ~250.12 Cl 3 (meta) R High lipophilicity; potential steric hindrance at meta position
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 F 4 (para) S Lower molecular weight; increased polarity due to fluorine
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 F 2 (ortho) R Ortho-substitution may cause steric clashes; reduced solubility
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride C₁₀H₁₃Cl₂NO₂ 250.12 Cl 4 (para) - Para-substitution allows planar interaction; similar MW to target compound
D-Tryptophan methyl ester hydrochloride C₁₂H₁₅ClN₂O₂ 254.72 Indole 3 (heterocyclic) R Bulky indole group; higher MW; used in peptide synthesis
Key Observations:

The electronegativity of F may improve hydrogen-bonding interactions in biological systems, whereas Cl contributes to van der Waals interactions .

Substituent Position :

  • Meta-substitution (3-chlorophenyl) introduces steric hindrance that may limit binding to flat aromatic receptors compared to para-substituted analogs .
  • Ortho-substitution (2-fluorophenyl) can distort the aromatic ring’s planarity, affecting target engagement .

Stereochemistry :

  • The R-configuration in the target compound may confer enantioselective activity, as seen in D-tryptophan derivatives, which often exhibit distinct biological profiles compared to L-forms .

Biological Activity

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride, commonly referred to as MCPA, is a synthetic compound with significant relevance in pharmaceutical research due to its diverse biological activities. This article delves into the biological activity of MCPA, examining its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

MCPA has the molecular formula C10H12ClNO2HCl\text{C}_{10}\text{H}_{12}\text{ClNO}_{2}\cdot \text{HCl} and a molecular weight of approximately 213.66 g/mol. The compound features an amino group, a chlorophenyl moiety, and a propanoate backbone, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₂ClNO₂·HCl
Molecular Weight213.66 g/mol
CAS Number685826-29-9
SolubilityHigh in various solvents

MCPA exhibits its biological effects through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group engages in hydrophobic interactions. These interactions modulate enzyme or receptor activities, leading to various pharmacological effects.

Pharmacological Applications

Research indicates that MCPA has potential applications in several areas:

  • Neurological Disorders : It serves as an intermediate in synthesizing compounds targeting neurological conditions.
  • Enzyme Inhibition : MCPA is utilized in studies investigating enzyme-substrate interactions and inhibition mechanisms.
  • Receptor Binding : The compound has been studied for its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics.

Table 2: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates enzyme activity through binding
Receptor BindingInteracts with various receptors
Neurological ApplicationsPotential therapeutic uses in neurology

Study on Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by MCPA. The results demonstrated that MCPA significantly reduced enzyme activity in vitro, indicating its potential as a therapeutic agent for conditions involving this enzyme.

Research on Receptor Binding Affinity

Another research project focused on assessing the binding affinity of MCPA to serotonin receptors. The findings revealed that MCPA binds effectively to these receptors, suggesting its role in modulating serotonin-related pathways.

Clinical Relevance

The clinical implications of MCPA's biological activities are still under investigation. However, preliminary studies suggest that it may have therapeutic potential in treating certain neurological disorders and could serve as a lead compound for drug development.

Q & A

Q. What safety protocols are essential for handling this compound in aqueous environments?

  • Methodology :
  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact. The hydrochloride salt may release HCl vapor in humid conditions.
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Refer to SDS guidelines for hazardous waste classification .

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